Ruthenium-99
Description
Historical Context of Ruthenium Isotope Utilization in Spectroscopy and Nuclear Physics
The exploration of ruthenium isotopes in scientific research has a rich history, particularly in the fields of spectroscopy and nuclear physics. Early investigations into ruthenium's isotopic composition were refined in the 1940s, establishing the natural abundances of its various isotopes, including ⁹⁹Ru. semanticscholar.org The advent of Mössbauer spectroscopy, a technique that relies on the recoilless emission and absorption of gamma rays by atomic nuclei, opened up new avenues for studying ruthenium compounds. The Mössbauer effect in ⁹⁹Ru was first observed by Kistner et al., which laid the groundwork for subsequent studies of hyperfine interactions in ruthenium-based materials. aps.org
In nuclear physics, ruthenium isotopes have been instrumental in probing the structure of atomic nuclei. webelements.com Studies involving neutron-induced reactions on ruthenium isotopes have been crucial for understanding nuclear cross-sections, which is important for applications such as the decommissioning of light water reactors. tandfonline.com The development of techniques like Nuclear Forward Scattering (NFS) of synchrotron radiation has further expanded the toolkit for investigating ruthenium isotopes. aps.org These advanced methods allow for the precise measurement of nuclear properties and have enabled operando studies, where the material can be examined under real working conditions. aps.orgresearchgate.net
Structure
2D Structure
Properties
CAS No. |
15411-62-8 |
|---|---|
Molecular Formula |
Ru |
Molecular Weight |
98.90593 g/mol |
IUPAC Name |
ruthenium-99 |
InChI |
InChI=1S/Ru/i1-2 |
InChI Key |
KJTLSVCANCCWHF-YPZZEJLDSA-N |
SMILES |
[Ru] |
Isomeric SMILES |
[99Ru] |
Canonical SMILES |
[Ru] |
Other CAS No. |
15411-62-8 |
Synonyms |
99Ru isotope Ru-99 isotope Ruthenium-99 |
Origin of Product |
United States |
Nuclear Structure and Excitation Dynamics of Ruthenium 99
Energy Level Schemes and Transition Probabilities in Ruthenium-99 Nuclei
The arrangement of energy levels within the ⁹⁹Ru nucleus and the probabilities of transitions between these levels provide crucial insights into its internal structure. These have been primarily studied through gamma-ray spectroscopy techniques.
Investigations of Low-lying Excited States
The low-energy spectrum of ⁹⁹Ru is characterized by a number of excited states. The first excited state is at an energy of 89.571(3) keV and has a spin-parity of 3/2+. aps.orgresearchgate.net This state has a half-life of 20.5 nanoseconds. kaeri.re.kr The ground state of ⁹⁹Ru has a spin-parity of 5/2+. chemlin.orgkaeri.re.kr
The transition from the first excited state to the ground state is a mixture of magnetic dipole (M1) and electric quadrupole (E2) radiation. aps.orglnhb.fr The mixing ratio, δ² = E2/M1, has been determined to be 2.45(6). lnhb.fr The study of low-lying states in neutron-deficient ruthenium isotopes, including ⁹⁹Ru, reveals a transition from a spherical to a deformed shape as the neutron number changes.
Table 1: Properties of Low-Lying States in ⁹⁹Ru
| Level | Energy (keV) | Spin and Parity (Jπ) | Half-life |
|---|---|---|---|
| Ground State | 0 | 5/2+ | Stable |
| 1st Excited State | 89.571(3) | 3/2+ | 20.5 ns |
| 2nd Excited State | 322.2 | 7/2+ | |
| 3rd Excited State | 340.5 | 1/2+ | |
| 4th Excited State | 511.1 | 3/2+ |
Data sourced from various nuclear physics compilations and research articles.
Characterization of High-spin States
Higher energy, or high-spin, states in ⁹⁹Ru have been populated and studied using nuclear reactions such as the ⁹⁸Mo(³He, 2nγ)⁹⁹Ru reaction. osti.gov These experiments have identified a multitude of non-yrast states with angular momenta ranging from 1/2 to 17/2. osti.gov In-beam gamma-ray spectroscopy has been instrumental in building the level structure of ⁹⁹Ru up to approximately 3 MeV in excitation energy. osti.gov The population of these high-spin states is often understood within the framework of particle-rotor models, suggesting the formation of complete particle-core multiplets.
Nuclear Moment Determinations: Spin and Quadrupole Moment of this compound
Nuclear moments are fundamental properties that provide information about the shape and magnetic properties of the nucleus.
The ground state of ⁹⁹Ru has a determined spin of 5/2. chemlin.orgbuyisotope.com The magnetic dipole moment (μ) of the ground state is -0.641(5) nuclear magnetons (μN). chemlin.orgkaeri.re.kr For the first excited state at 89.571 keV, the magnetic dipole moment has been measured to be -0.284(6) μN. kaeri.re.kr
The electric quadrupole moment (Q) is a measure of the deviation of the nuclear charge distribution from spherical symmetry. For the ground state of ⁹⁹Ru, the quadrupole moment is +0.079(4) barns. chemlin.org The quadrupole moment of the first excited state has been determined to be +0.231(12) barns. kaeri.re.kr A more recent evaluation suggests a value of +0.203(3) barns for the first excited state. researchgate.net The ratio of the quadrupole moments of the excited state to the ground state (Qe/Qg) has been reported as 2.93. aps.org
Table 2: Nuclear Moments of ⁹⁹Ru
| State | Spin (I) | Magnetic Dipole Moment (μ/μN) | Electric Quadrupole Moment (Q/barn) |
|---|---|---|---|
| Ground State | 5/2+ | -0.641(5) | +0.079(4) |
| 1st Excited State (89.571 keV) | 3/2+ | -0.284(6) | +0.231(12) |
Data compiled from nuclear data tables and research publications. chemlin.orgkaeri.re.kr
Theoretical Nuclear Models Applied to this compound
To understand the observed properties of ⁹⁹Ru, various theoretical nuclear models are employed. These models provide a framework for interpreting the experimental data and predicting nuclear behavior.
Particle-Core Coupling Models
The particle-core coupling model is particularly useful for describing odd-mass nuclei like ⁹⁹Ru. cern.ch In this model, the nucleus is described as a single unpaired nucleon (the "particle") coupled to an evenly-even "core." For ⁹⁹Ru, this would be a single neutron coupled to a ⁹⁸Ru core.
Studies using the (³He,2nγ) reaction have shown that the experimental energies and electromagnetic transition properties of many states in ⁹⁹Ru can be successfully compared to the predictions of a particle-rotor model, a specific type of particle-core model where the core is assumed to be a deformed rotor. osti.gov This interpretation suggests that several complete particle-core multiplets have been populated. The analysis of inelastic scattering experiments on ⁹⁹Ru also supports the idea of multiplet members built on the coupling of a d5/2 particle to the first quadrupolar excitation of the core. scielo.br
Collective Excitation Descriptions
Collective models treat the nucleus as a whole, focusing on coordinated motions of many nucleons, such as vibrations and rotations. The observation of a significant E2 component in the transition from the first excited state to the ground state points to the presence of collective quadrupole excitations. aps.orglnhb.fr
The systematics of low-lying states in the ruthenium isotopic chain suggest a transition towards collective behavior as the neutron number moves away from the magic number 50. While lighter ruthenium isotopes show characteristics of spherical nuclei, heavier isotopes, including ⁹⁹Ru, exhibit properties indicative of a certain degree of collectivity. Microscopic approaches based on the general collective Bohr model, which include coupling with pairing vibrations, have been used to describe the quadrupole excitations in even-even Ruthenium isotopes, providing a basis for understanding the collective features in neighboring odd-mass nuclei like ⁹⁹Ru. arxiv.org
Advanced Spectroscopic Characterization Employing Ruthenium 99
Ruthenium-99 Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound (⁹⁹Ru) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, albeit challenging, technique for investigating the local structure and electronic environment of ruthenium in chemical compounds. pnnl.gov Ruthenium possesses two NMR-active isotopes, ⁹⁹Ru and ¹⁰¹Ru, both with a nuclear spin (I) of 5/2, which makes them quadrupolar nuclei. pnnl.gov However, ⁹⁹Ru is generally the preferred isotope for NMR studies due to its significantly smaller nuclear quadrupole moment (Q = +0.079 barn for ⁹⁹Ru versus +0.457 barn for ¹⁰¹Ru). pnnl.govnorthwestern.edu This smaller quadrupole moment results in narrower resonance lines, as the interaction with local electric field gradients is weaker. rsc.org
Despite this advantage, ⁹⁹Ru NMR spectroscopy faces several intrinsic challenges. The nucleus has a low magnetogyric ratio (γ = -1.229 x 10⁷ rad T⁻¹ s⁻¹) and a low natural abundance of 12.76%, leading to inherently low sensitivity compared to nuclei like ¹H. northwestern.educhemlin.org Furthermore, its low resonance frequency can lead to experimental artifacts such as acoustic ringing, which may cause distorted baselines in the spectra. northwestern.edu Nevertheless, the development of high-field magnets and advanced experimental techniques has enabled the acquisition of high-quality ⁹⁹Ru NMR spectra, providing valuable insights into the structure of inorganic and organometallic ruthenium compounds. pnnl.govnorthwestern.edu The chemical shifts of ⁹⁹Ru are highly sensitive to the electronic environment, spanning a vast range of over 9000 ppm, making it an excellent probe for subtle structural and electronic changes. rsc.org
Experimental Techniques in Solid-State this compound NMR
The acquisition of ⁹⁹Ru NMR spectra in the solid state requires specialized techniques to overcome the challenges posed by its nuclear properties. pnnl.gov Broad powder patterns arise from anisotropic interactions such as chemical shift anisotropy (CSA) and the second-order quadrupolar interaction. The use of the highest possible external magnetic fields is desirable as it increases sensitivity and reduces the second-order quadrupolar broadening, which is inversely proportional to the field strength. pnnl.govmst.edu
Magic-Angle Spinning (MAS) is a fundamental technique used to average anisotropic interactions by spinning the sample at a specific angle (54.74°) to the external magnetic field, thereby narrowing the spectral lines. acs.orgresearchgate.net However, for quadrupolar nuclei like ⁹⁹Ru, MAS alone is often insufficient to completely average the broad second-order quadrupolar interaction. mst.edu
To enhance sensitivity and acquire spectra from very broad patterns, echo-train pulse sequences are employed. The Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence is particularly effective. rsc.org It involves applying a series of refocusing pulses to generate a train of echoes, which are then summed to significantly improve the signal-to-noise ratio. rsc.org For extremely broad spectra (ultrawideline), frequency-swept pulses, such as Wideband Uniform-Rate Smooth-Truncation (WURST) pulses, are combined with the CPMG sequence (WURST-CPMG) for uniform excitation across the entire spectral width. rsc.orgresearchgate.net More advanced methods, including those involving indirect detection via protons (¹H), have also been developed to further enhance sensitivity for challenging nuclei like ⁹⁹Ru. researchgate.netresearchgate.net
Solution-State this compound NMR Methodologies
In solution, the rapid and isotropic tumbling of molecules averages out the anisotropic interactions that broaden the spectra in the solid state. However, ⁹⁹Ru NMR in solution still presents challenges. Due to the quadrupolar nature of the ⁹⁹Ru nucleus, resonance lines can be significantly broadened by quadrupolar relaxation, unless the ruthenium center is in a highly symmetric environment, such as octahedral or tetrahedral. rsc.org For complexes with lower symmetry, the lines can become extremely broad, sometimes making detection impractical. rsc.org
Despite these difficulties, solution-state ⁹⁹Ru NMR has been successfully applied to various classes of compounds, particularly diamagnetic Ru(II) complexes with symmetric coordination spheres. rsc.orgacs.org For instance, complexes like [Ru(NH₃)₆]Cl₂ and K₄[Ru(CN)₆] give narrow resonance lines and are often used as reference compounds. rsc.org The standard reference for ⁹⁹Ru chemical shifts is a 0.3 M solution of K₄[Ru(CN)₆] in D₂O. northwestern.edu The low resonance frequency of ⁹⁹Ru can cause baseline distortions due to a phenomenon known as acoustic ringing, which requires careful experimental setup and data processing to mitigate. northwestern.edu For many organometallic and coordination complexes, the ⁹⁹Ru NMR resonances are sufficiently sharp to allow for structural analysis and even the observation of scalar couplings to other nuclei. acs.org
Interpretation of this compound Chemical Shifts in Diverse Chemical Environments
In organometallic Ru(II) complexes of the type Ru(X)(Y)(CO)₂(i-Pr-DAB), the ⁹⁹Ru chemical shifts are found in distinct regions depending on the nature of the X and Y ligands. acs.org A key factor influencing the chemical shift is the paramagnetic shielding term, which is related to the energy separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org For instance, in a series of tris(polypyridyl)ruthenium(II) complexes, a correlation was observed between the ⁹⁹Ru chemical shift and the energy of the metal-to-ligand charge transfer (MLCT) transition. rsc.orgoup.com Similarly, in certain Ru(I) complexes, the trend in δ(⁹⁹Ru) has been shown to correlate with the Ru-C bond length. acs.org This sensitivity makes ⁹⁹Ru NMR a powerful tool for probing subtle changes in metal-ligand bonding. acs.orgx-mol.net
Analysis of Nuclear Quadrupolar Coupling Constants and Asymmetry Parameters
In the solid state, the interaction between the nuclear electric quadrupole moment of ⁹⁹Ru and the surrounding electric field gradient (EFG) provides detailed information about the local electronic environment. acs.orgnih.gov This interaction is characterized by two parameters: the nuclear quadrupolar coupling constant (Cq) and the asymmetry parameter (ηQ). The Cq value is proportional to the magnitude of the EFG at the nucleus, while ηQ describes the deviation of the EFG from axial symmetry.
These parameters are extracted from the analysis of the ⁹⁹Ru solid-state NMR lineshape. A non-zero Cq value indicates a non-spherically symmetric charge distribution around the ruthenium nucleus, which is typical for all but the most highly symmetric (e.g., cubic) environments. The asymmetry parameter, which ranges from 0 (axial symmetry) to 1 (maximum asymmetry), provides further detail on the geometry of the local electron distribution. For example, in the study of K₄Ru(CN)₆·xH₂O, the ⁹⁹Ru Cq and ηQ were found to be sensitive to the number of water molecules (x) in the crystal lattice, highlighting the parameter's sensitivity to the local structure. acs.orgnih.gov In the cluster compound Ru₃(CO)₁₂, the Cq values for the three crystallographically distinct ruthenium sites were found to be surprisingly small (1.36–1.85 MHz), given the moderate quadrupole moment of ⁹⁹Ru. acs.orgnih.gov
Magnetic Shielding Tensor Anisotropy and its Structural Implications
In solid-state NMR, the magnetic shielding of a nucleus is an anisotropic, or orientation-dependent, interaction. researchgate.net This means that the observed chemical shift depends on the orientation of the molecule with respect to the external magnetic field. This anisotropy is described by the magnetic shielding tensor. The principal components of this tensor provide information about the three-dimensional shape of the electron cloud around the nucleus. acs.orgnih.gov
The analysis of the solid-state ⁹⁹Ru NMR powder pattern allows for the determination of the span (Ω) and skew (κ) of the shielding tensor, which describe its width and asymmetry, respectively. The magnetic shielding tensor is highly sensitive to subtle changes in the local structure and bonding at the ruthenium center. acs.orgnih.govosti.gov For example, in the dodecacarbonyltriruthenium (B8016418) cluster, Ru₃(CO)₁₂, the magnetic shielding tensors for the three unique ruthenium nuclei were found to have large spans of 1300–1400 ppm. acs.orgnih.gov This large anisotropy reflects the non-symmetric electronic environment of the ruthenium atoms within the cluster. Combining experimental data with quantum chemical calculations can provide information on the relative orientation of the magnetic shielding and electric field gradient tensors, offering deeper insight into the electronic structure. acs.orgacs.org
Applications in Structural Elucidation of Diamagnetic and Organometallic Ruthenium Compounds
⁹⁹Ru NMR spectroscopy serves as a powerful tool for the structural elucidation of a wide range of ruthenium compounds, particularly where other methods like ¹H or ¹³C NMR may be ambiguous. acs.orgacs.org The technique has proven feasible for characterizing prototypal diamagnetic compounds in the solid state, including Ru(NH₃)₆Cl₂, K₄Ru(CN)₆, and the organometallic cluster Ru₃(CO)₁₂. acs.orgosti.gov For Ru(NH₃)₆Cl₂, the narrow isotropic peak observed in the solid state makes it an excellent secondary reference standard for ⁹⁹Ru NMR studies. acs.orgnih.gov
In the realm of organometallic chemistry, ⁹⁹Ru NMR is especially valuable. It has been used to analyze series of Ru(II) complexes, revealing that compounds with different ligands occupy distinct chemical shift regions, which aids in their identification. acs.org A significant application is the ability to distinguish between coordination isomers. In mixtures of ruthenium-polypyridyl complexes, which can be challenging to analyze by other means, the different isomers often give rise to distinct and well-resolved ⁹⁹Ru NMR resonances, allowing for their unambiguous identification and assignment. acs.orgacs.org This capability underscores the power of transition-metal NMR in providing detailed structural analysis of complex coordination compounds. acs.org
Interactive Data Tables
Table 1: ⁹⁹Ru Solid-State NMR Parameters for Select Diamagnetic Compounds. Data obtained at B₀ = 11.75 T. Chemical shifts (δiso) are referenced to K₄Ru(CN)₆. acs.orgnih.gov
This compound Mössbauer Spectroscopy
This compound (⁹⁹Ru) Mössbauer spectroscopy is a powerful analytical technique used to investigate the local chemical environment of ruthenium nuclei in solid-state materials. researchgate.net Based on the recoilless nuclear resonance fluorescence, or Mössbauer effect, this method provides detailed information on the electronic structure, bonding characteristics, oxidation and spin states, and magnetic properties of ruthenium-containing compounds. uni-bielefeld.deunimi.it The technique measures the subtle shifts and splittings in the energy levels of the ⁹⁹Ru nucleus caused by its interaction with surrounding electrons and magnetic fields. researchgate.net While more than 40 elements exhibit the Mössbauer effect, ⁹⁹Ru is one of about twenty that are practical for study, offering unique insights into the chemistry of ruthenium. uni-mainz.de Despite its utility, the application of ⁹⁹Ru Mössbauer spectroscopy has been somewhat limited compared to more common isotopes like ⁵⁷Fe, primarily due to experimental challenges. However, the development of synchrotron-based techniques has expanded its accessibility and applicability. nih.govacs.org
Nuclear Forward Scattering of Synchrotron Radiation for this compound
Nuclear Forward Scattering (NFS) is a modern, synchrotron-based Mössbauer technique that overcomes many limitations of the conventional method. nih.govaps.org NFS utilizes the highly brilliant and pulsed nature of synchrotron radiation, which can be tuned to the precise nuclear transition energy of ⁹⁹Ru (89.571 keV). aps.orgosti.gov In an NFS experiment, a sample is irradiated with short pulses of synchrotron X-rays, and the coherently forward-scattered photons are detected in the time domain. nih.govacs.org The resulting time spectrum shows quantum beats, the pattern of which provides the same hyperfine interaction parameters as a conventional Mössbauer spectrum. nih.gov
The high energy of the ⁹⁹Ru transition makes NFS particularly advantageous, as it allows for studies in real devices and under operando conditions due to the high penetration depth of the 89 keV radiation. aps.orgresearchgate.net The first successful NFS measurements on ⁹⁹Ru were performed on materials such as ⁹⁹Ru-metal, ⁹⁹RuO₂, and SrRuO₃. aps.orgresearchgate.net This technique eliminates the need for a short-lived radioactive source, making ⁹⁹Ru studies more feasible at synchrotron facilities. aps.orgnih.gov The development of specialized evaluation routines to account for the mixed electric quadrupole (E2) and magnetic dipole (M1) nature of the ⁹⁹Ru nuclear transition has been crucial for accurately extracting hyperfine parameters from NFS data. aps.orgresearchgate.netnih.gov
Conventional this compound Mössbauer Spectroscopy
Conventional ⁹⁹Ru Mössbauer spectroscopy relies on a radioactive source that decays to the excited state of ⁹⁹Ru. The source used is ⁹⁹Rh (Rhodium-99), which has a half-life of only 16 days. aps.org This short half-life presents a significant logistical challenge, as the source must be periodically produced using a particle accelerator, typically a cyclotron via the ⁹⁹Ru(p,n)⁹⁹Rh reaction. aps.orgnih.govdicp.ac.cn This requirement has historically limited the widespread application of the technique. aps.org
In a conventional experiment, the ⁹⁹Rh source emits 90 keV gamma rays as it decays. These gamma rays are passed through a ruthenium-containing absorber sample. The velocity of the source is modulated relative to the absorber, and the gamma ray transmission is measured as a function of this velocity, generating an energy spectrum. carleton.edu Another practical challenge is the often-large amount of sample required, sometimes 100 mg cm⁻² or more of ruthenium, to obtain a usable signal. All measurements are conducted at cryogenic temperatures, typically 4.2 K, to increase the recoilless fraction (Lamb-Mössbauer factor), which is inherently low due to the high energy of the gamma transition. dicp.ac.cnrsc.org
Table 1: Comparison of this compound Mössbauer Techniques
| Feature | Conventional Mössbauer Spectroscopy | Nuclear Forward Scattering (NFS) |
|---|---|---|
| Radiation Source | Radioactive ⁹⁹Rh (t½ = 16 days) produced in a cyclotron. aps.orgnih.gov | Tunable, pulsed synchrotron radiation. nih.govaps.org |
| Measurement Domain | Energy Domain (velocity vs. transmission). carleton.edu | Time Domain (time vs. intensity). nih.gov |
| Key Advantages | Laboratory-based setup (if source is available). | No short-lived source needed; faster data acquisition; applicable to non-enriched samples; suitable for in situ/operando studies. nih.govaps.orgdicp.ac.cn |
| Key Limitations | Short half-life and limited availability of the ⁹⁹Rh source; requires large sample quantities. aps.org | Requires access to a synchrotron radiation facility. nih.gov |
Hyperfine Interaction Parameters: Isomer Shift, Quadrupole Splitting, and Magnetic Hyperfine Fields
⁹⁹Ru Mössbauer spectroscopy provides three key hyperfine parameters that reveal detailed information about the nucleus's local environment. uni-bielefeld.de
Isomer Shift (δ): The isomer shift arises from the electrostatic interaction between the nuclear charge distribution and the electron density at the nucleus (s-electrons). scirp.org It is sensitive to the oxidation state and covalent character of the ruthenium atom. uni-bielefeld.de For instance, in a series of [Ru(NO)L₅]ⁿ⁻ complexes, the isomer shift was found to decrease as the ligand-field strength of L decreases (CN⁻ > NH₃ > NCS⁻ > Cl⁻ > Br⁻), reflecting changes in the s-electron density at the ruthenium nucleus. rsc.orgfigshare.com This parameter is crucial for distinguishing between different valence states, such as Ru³⁺ and Ru⁴⁺ in complex oxides.
Quadrupole Splitting (ΔE_Q): This parameter results from the interaction between the nuclear electric quadrupole moment and a non-spherically symmetric electric field gradient (EFG) at the nucleus. scirp.org A non-zero quadrupole splitting indicates a distorted local symmetry around the ruthenium atom. uni-bielefeld.de In the [Ru(NO)L₅]ⁿ⁻ series, changes in quadrupole splitting were correlated with the relative σ-donor and π-acceptor abilities of the ligands. rsc.org For some complexes like Ru(NO)Cl(py)₄₂, a distinct splitting of approximately 0.40 mm s⁻¹ confirms a non-symmetric environment around the ruthenium atom.
Magnetic Hyperfine Field (B_hf): In magnetically ordered materials, the interaction between the nuclear magnetic dipole moment and an internal magnetic field at the nucleus splits the nuclear energy levels, resulting in a multi-line spectrum. scirp.org The magnitude of this splitting is proportional to the magnetic hyperfine field. The first observation of a magnetic hyperfine field in a ruthenium compound was in ferromagnetic SrRuO₃, which exhibited a field of 35.2 T (352 kG) at 4.2 K. rsc.orgrsc.org This finding was consistent with its known magnetic properties. rsc.org Other materials, like the magnetically ordered pyrochlore (B1171951) Y₂Ru₂O₇, show a hyperfine field of 12.6 T at 4.2 K, while paramagnetic CaRuO₃ shows no magnetic splitting. rsc.orgaps.org
Table 2: Selected ⁹⁹Ru Hyperfine Interaction Parameters at 4.2 K
| Compound | Isomer Shift (δ) (mm/s) * | Quadrupole Splitting (ΔE_Q) (mm/s) | Magnetic Field (B_hf) (T) | Reference(s) |
|---|---|---|---|---|
| [Ru(NO)(CN)₅]²⁻ | -0.06 | 0.18 | - | rsc.org |
| [Ru(NO)(NH₃)₅]³⁺ | -0.18 | 0.38 | - | rsc.org |
| [Ru(NO)Cl₅]²⁻ | -0.43 | 0.00 | - | rsc.org |
| [Ru(NO)Br₅]²⁻ | -0.44 | 0.00 | - | rsc.org |
| SrRuO₃ | - | - | 35.2 | rsc.orgrsc.org |
| CaRuO₃ | -0.26 | 0 | 0 | rsc.org |
| Y₂Ru₂O₇ | -0.24 | 0.47 | 12.6 | rsc.orgaps.org |
| Ruthenium Red (Central Ru⁴⁺) | -0.25 | 0.42 | - | |
| Ruthenium Red (Terminal Ru³⁺) | -0.63 | 0.28 | - |
*Isomer shifts are referenced relative to Ru metal.
Probing Electronic and Magnetic States in Ruthenium-containing Materials
⁹⁹Ru Mössbauer spectroscopy is a highly effective tool for probing the complex electronic and magnetic states of ruthenium-based materials. By analyzing the hyperfine parameters, researchers can elucidate fundamental properties such as valence electron distribution, magnetic ordering, and the nature of chemical bonds.
A notable application is the study of mixed-valence systems. In an investigation of the trinuclear complexes Ruthenium Red, [Ru₃(O)₂(NH₃)₁₄]⁶⁺, and Ruthenium Brown, [Ru₃(O)₂(NH₃)₁₄]⁷⁺, Mössbauer spectra revealed distinct signals for the terminal and central ruthenium atoms. The results supported a localized valence description for Ruthenium Red (Ru³⁺-O-Ru⁴⁺-O-Ru³⁺) but indicated that in Ruthenium Brown, the electron hole is delocalized over all three ruthenium centers, contrary to a simple localized model.
The technique has also been instrumental in characterizing the magnetic properties of various ruthenium oxides. rsc.org For SrRuO₃, the observation of a large magnetic hyperfine field confirmed its collective-electron ferromagnetism. rsc.orgrsc.org In contrast, the spectrum for CaRuO₃ showed only a single line, indicating it is paramagnetic down to 4.2 K, correcting earlier reports of antiferromagnetism. rsc.org For the pyrochlore Mott insulator Y₂Ru₂O₇, the spectra suggested a noncollinear local ordering of the ruthenium magnetic moments. aps.org Furthermore, studies on substituted perovskites like Sr(Ru₁₋ₓIrₓ)O₃ showed that replacing ruthenium with iridium significantly reduces the magnetic field at neighboring ruthenium sites. rsc.org
Characterization of Bimetallic Catalyst Systems via this compound Mössbauer Signatures
⁹⁹Ru Mössbauer spectroscopy, often used in conjunction with spectroscopy of another element like ⁵⁷Fe or ¹¹⁹Sn, is a valuable technique for the characterization of bimetallic catalysts. lsu.eduacs.orgacs.org This "double Mössbauer labeling" approach provides element-specific information about the chemical state and interaction between the metallic components, which is crucial for understanding catalytic activity and stability. acs.orgacs.org
In studies of iron-ruthenium bimetallic catalysts, a combination of ⁵⁷Fe and ⁹⁹Ru Mössbauer spectroscopy allowed for a complete characterization of the material at various stages, from the initial salt mixture through hydrogen reduction and subsequent calcination. lsu.eduacs.org This dual analysis helped identify the different phases present, including ruthenium metal, RuO₂, and various iron oxides, elucidating the complex solid-state reactions occurring during catalyst preparation. acs.orgacs.org
For carbon-supported ruthenium-tin (Ru-Sn/C) catalysts, combined ¹¹⁹Sn and ⁹⁹Ru Mössbauer spectroscopy was used to investigate the system after different reduction and oxidation treatments. acs.org The spectra identified various species, including oxidic tin, Ru-Sn alloys, and Ru-Sn-Oₓ surface species. acs.org A key finding was that the presence of tin substantially increased the Lamb-Mössbauer factor of the metallic ruthenium particles, indicating that tin strengthens the attachment of the catalyst particles to the carbon support, which is a critical factor for catalyst durability. acs.org
Computational Chemistry Approaches for Ruthenium 99 Spectroscopic Properties
Density Functional Theory (DFT) for Ruthenium-99 NMR Chemical Shift Prediction
Density Functional Theory (DFT) has become a primary computational method for predicting NMR chemical shifts (δ) of transition metal complexes, including those of this compound. sisgeenco.com.brrsc.org The high sensitivity of the ⁹⁹Ru nucleus to its surroundings presents a significant challenge, but DFT-based approaches have proven to be effective in modeling these interactions. sisgeenco.com.br The prediction of ⁹⁹Ru chemical shifts is crucial for the structural analysis of transition-metal complexes and can aid in the identification of isomers in mixtures. acs.org
A common approach involves a multi-step computational protocol. First, the geometries of the Ruthenium(II) complexes are optimized using a specific DFT functional and basis set combination, often incorporating a solvent model like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) to simulate solution-phase conditions. sisgeenco.com.br Following geometry optimization, the ⁹⁹Ru NMR shielding constants (σ) are calculated. These calculations often employ the Gauge-Including Atomic Orbital (GIAO) method, which is a standard for obtaining accurate shielding tensors. sisgeenco.com.brrsc.org
The calculated shielding constants are then correlated with experimental chemical shifts. Due to the vast range of ⁹⁹Ru chemical shifts, which can span up to 18,000 ppm, a direct comparison is often challenging. sisgeenco.com.br Therefore, linear regression models are frequently developed by plotting the calculated shielding constants (σ⁹⁹Ru_calc) against experimental chemical shifts (δ⁹⁹Ru_expt). sisgeenco.com.br This empirical approach allows for the creation of predictive models that can calculate the chemical shift (δ_calc) for new or uncharacterized complexes. One such successful model takes the form: δ_calc = -1.0456σ_calc - 993.28. sisgeenco.com.br This highlights the power of combining DFT calculations with empirical scaling to achieve high accuracy in predicting ⁹⁹Ru NMR parameters.
The accuracy of DFT calculations for heavy elements like ruthenium is critically dependent on the quality of the basis set and the treatment of relativistic effects. For NMR properties, specialized basis sets are often required. pageplace.deaip.org Relativistic effects, which become significant for heavier elements, must be accounted for to achieve accurate results. Two common approaches to incorporate these effects are the Douglas-Kroll-Hess (DKH) and the Zeroth-Order Regular Approximation (ZORA) Hamiltonians. researchgate.netacs.org
To this end, specific basis sets have been developed for use with these relativistic Hamiltonians, tailored for the calculation of NMR properties. Examples include the NMR-DKH and NMR-ZORA basis sets. sisgeenco.com.br These are all-electron basis sets designed to provide an accurate description of the electron density near the nucleus, which is crucial for calculating magnetic shielding. sisgeenco.com.br The NMR-DKH basis set, for instance, has been specifically proposed for the calculation of ⁹⁹Ru chemical shifts in Ru(II) complexes. sisgeenco.com.br The development of such property-oriented basis sets is a key area of research aimed at improving the cost-to-accuracy ratio of computational protocols for heavy-metal NMR. aip.orgresearchgate.net
| Basis Set Type | Relativistic Hamiltonian | Application Focus | Key Feature |
| NMR-DKH | Douglas-Kroll-Hess (DKH) | ⁹⁹Ru NMR Chemical Shift Prediction | All-electron, optimized for use with DKH Hamiltonian to calculate NMR properties of heavy elements like Ru and Pt. sisgeenco.com.brpageplace.de |
| NMR-ZORA | Zeroth-Order Regular Approximation (ZORA) | NMR Parameter Prediction | All-electron, designed for compatibility with the ZORA Hamiltonian, often used for calculating NMR parameters including spin-orbit effects. sisgeenco.com.brresearchgate.netacs.org |
The reliability of any computational protocol hinges on its validation against robust experimental data. For ⁹⁹Ru NMR chemical shift predictions, this involves comparing the calculated shifts with measured values for a diverse set of complexes. sisgeenco.com.br
In one significant study, a computational protocol was tested on a set of 56 Ru(II) complexes with known experimental ⁹⁹Ru chemical shifts. sisgeenco.com.br The geometries were optimized at the B3LYP/LANL2TZ(f)(Ru)/def2-SVP(ligands) level, and the shielding constants were calculated using the GIAO method with the newly developed NMR-DKH basis set and a selection of 11 different DFT functionals. sisgeenco.com.br The performance of each functional was evaluated by creating a linear regression model and calculating the mean relative deviation (MRD) and the coefficient of determination (R²). sisgeenco.com.br
The results showed that the choice of DFT functional significantly impacts the accuracy of the prediction. The MRD values ranged from 7.9% to 11.5%, with the PBE functional providing the best performance. sisgeenco.com.br The model derived from the GIAO-PBE/NMR-DKH calculations yielded an R² value of 0.9708, indicating a strong linear correlation between the calculated shielding constants and the experimental chemical shifts. sisgeenco.com.br This validation process is essential for establishing the accuracy and predictive power of the computational method, demonstrating that with the right combination of functional and basis set, DFT can be a reliable tool for studying ⁹⁹Ru complexes. sisgeenco.com.br
Table: Validation of DFT Functionals for ⁹⁹Ru Chemical Shift Prediction Data derived from a study on 56 Ru(II) complexes using the GIAO/NMR-DKH method. sisgeenco.com.br
| DFT Functional | Mean Relative Deviation (MRD) | Coefficient of Determination (R²) |
| PBE | 7.9% | 0.9708 |
| ωB9xD | 11.5% | Not Specified |
Basis Set Development for this compound NMR Calculations (e.g., NMR-DKH, NMR-ZORA)
Quantum Chemical Calculations of this compound Magnetic Shielding and Electric Field Gradient Tensors
Beyond isotropic chemical shifts, quantum chemical calculations can provide detailed information about the full magnetic shielding and electric field gradient (EFG) tensors of ⁹⁹Ru. acs.orgnih.gov These tensors describe the magnitude and orientation of the magnetic shielding and the electric field gradient at the nucleus, offering a more complete picture of the electronic environment. Solid-state NMR experiments, in conjunction with quantum chemical calculations, are powerful tools for determining these tensor properties. acs.org
For instance, in the case of dodecacarbonyltriruthenium (B8016418) (Ru₃(CO)₁₂), calculations have been used to determine the magnetic shielding tensors for the three crystallographically non-equivalent ruthenium nuclei. acs.orgnih.gov The spans of these tensors were found to be in the range of 1300–1400 ppm. acs.orgnih.gov
The EFG tensor is particularly important as it interacts with the nuclear electric quadrupole moment of ⁹⁹Ru. Ab-initio calculations of the EFG, often performed using methods like the all-electron augmented plane wave + local orbital (APW + lo) approach within DFT, are crucial for interpreting experimental data from techniques like Mössbauer spectroscopy or nuclear quadrupole resonance. researchgate.netresearchgate.net By correlating calculated EFG values with experimentally measured nuclear quadrupole interaction frequencies, one can determine the nuclear quadrupole moment of ⁹⁹Ru states. researchgate.net These calculations provide a fundamental link between the computed electronic structure and experimentally observed spectroscopic parameters. researchgate.netresearchgate.net
Table: Calculated Spectroscopic Tensors for this compound in Ru₃(CO)₁₂ acs.orgnih.gov
| Property | Nucleus | Calculated Value |
| Magnetic Shielding Tensor Span (Ω) | Ru(1), Ru(2), Ru(3) | 1300–1400 ppm |
| Nuclear Quadrupolar Coupling Constant (C_Q) | Ru(1), Ru(2), Ru(3) | 1.36–1.85 MHz |
Theoretical Investigations of Nuclear Quadrupolar Interactions in this compound Complexes
The ⁹⁹Ru nucleus possesses a nuclear electric quadrupole moment in both its ground (spin I=5/2) and first excited (I=3/2) states. researchgate.net This moment interacts with the local electric field gradient (EFG) at the nucleus, an effect known as the nuclear quadrupolar interaction. Theoretical investigations are essential for understanding and quantifying these interactions. researchgate.net
DFT calculations are a primary tool for computing the EFG tensor at the ⁹⁹Ru nucleus in various compounds. researchgate.netresearchgate.net A robust approach involves performing ab-initio EFG calculations for a range of ruthenium-based compounds for which experimental quadrupole interaction frequencies (ν_Q) are known. researchgate.net A linear correlation between the calculated EFG and the experimental ν_Q can then be established. The slope of this correlation is directly proportional to the nuclear quadrupole moment (Q). researchgate.net
This combined computational and experimental strategy has been used to determine the quadrupole moments for the ground and first excited states of ⁹⁹Ru. researchgate.net Such studies have yielded a ground state quadrupole moment Q(5/2⁺) of 0.0734(17) barn and an excited state moment Q(3/2⁺) of +0.203(3) barn. researchgate.net Furthermore, quantum chemical calculations have been used to analyze the surprisingly small ⁹⁹Ru nuclear quadrupolar coupling constants (C_Q) observed in some molecules, such as Ru₃(CO)₁₂. acs.orgnih.gov These theoretical investigations are not only crucial for the precise determination of fundamental nuclear properties but also enhance the interpretation of solid-state NMR and Mössbauer spectra of ruthenium compounds. acs.orgaps.org
Table: Nuclear Quadrupole Properties of ⁹⁹Ru
| Property | State | Value | Method of Determination |
| Nuclear Quadrupole Moment (Q) | Ground State (5/2⁺) | 0.0734(17) b | Correlation of calculated EFG with experimental ν_Q. researchgate.net |
| Nuclear Quadrupole Moment (Q) | First Excited State (3/2⁺) | +0.203(3) b | Correlation of calculated EFG with experimental ν_Q. researchgate.net |
| Ratio of Quadrupole Moments (Q_e/Q_g) | Excited / Ground | +2.94 ± 0.04 | ⁹⁹Ru Mössbauer spectroscopy of Co₂RuO₄. researchgate.net |
Isotopic Tracing and Isotopic Ratio Analysis Using Ruthenium 99
High-Precision Ruthenium Isotope Measurement Techniques
Accurate determination of ruthenium isotopic compositions, including that of ⁹⁹Ru, is fundamental to its application as a tracer. Over the years, analytical techniques have evolved to achieve high precision and accuracy in measuring ruthenium isotope ratios from various sample matrices. frontiersin.org
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) has emerged as a powerful tool for the precise measurement of ruthenium stable isotope compositions. rsc.org This technique allows for the simultaneous measurement of different ruthenium isotopes, leading to high-precision data. nih.gov
A key development in this area is the use of a ⁹⁸Ru–¹⁰¹Ru double spike to correct for instrumental mass bias and any isotopic fractionation that may occur during the chemical purification of ruthenium from the sample matrix. rsc.org This double-spike method significantly improves the accuracy and reproducibility of the measurements. rsc.org The process typically involves digesting the sample, adding the double spike, separating and purifying the ruthenium through techniques like cation exchange chromatography and distillation, and finally analyzing the isotopic ratios using MC-ICP-MS. rsc.org
The results are often expressed as δ¹⁰²/⁹⁹Ru, which represents the permil (‰) deviation of the ¹⁰²Ru/⁹⁹Ru ratio in a sample relative to a standard reference material, such as the Alfa Aesar™ Ru standard solution. rsc.org Research has demonstrated that an external precision of ±0.05‰ for δ¹⁰²/⁹⁹Ru can be routinely achieved with this method. rsc.org This level of precision is sufficient to resolve natural variations in ruthenium stable isotope compositions, which have been observed to be up to approximately 1‰ for δ¹⁰²/⁹⁹Ru in different standard solutions and geological samples like chromitites. rsc.org
A critical aspect of MC-ICP-MS analysis is the management of isobaric interferences, where isotopes of other elements have the same mass-to-charge ratio as the ruthenium isotopes of interest. For instance, molybdenum (Mo) and palladium (Pd) can interfere with several ruthenium isotopes. usra.edu Therefore, monitoring non-interfered isotopes of these elements (e.g., ⁹⁷Mo and ¹⁰⁵Pd) is crucial to correct for these overlaps. usra.edu While MC-ICP-MS offers high sensitivity, challenges related to large mass discrimination and plasma source instabilities can affect long-term reproducibility. nih.gov
Table 1: MC-ICP-MS Operating and Measurement Conditions for Ruthenium Isotope Analysis
| Parameter | Setting |
|---|---|
| Instrument | ThermoScientific™ Neptune Plus MC-ICP-MS |
| Sample Introduction | ESI Apex-IR™ desolvator with MicroMist™ glass nebulizer |
| Sample Solvent | 0.28 M HNO₃ |
| Oxide Formation Rate | <1% (measured as Ce/CeO) |
This table summarizes typical instrumental parameters used for high-precision ruthenium isotope analysis via MC-ICP-MS, as detailed in Hopp et al. (2016). rsc.org
Negative Thermal Ionization Mass Spectrometry (NTIMS) provides an alternative and highly precise method for measuring ruthenium isotope compositions. nih.gov In this technique, ruthenium is measured as the negative ion RuO₃⁻. nih.gov NTIMS is particularly advantageous for elements with high ionization potentials like ruthenium, offering significantly higher sensitivity compared to positive thermal ionization mass spectrometry (PTIMS). acs.orgresearchgate.net
The NTIMS procedure involves the chemical purification of ruthenium from the sample, often using ion exchange chromatography and microdistillation. nih.govnih.gov The purified ruthenium is then loaded onto a filament (platinum has been shown to be more efficient than rhenium for producing negative ions) with an ionization enhancer, such as Ba(NO₃)₂. nih.govacs.org The data are corrected for oxygen isotope interferences by simultaneously measuring the oxygen isotopic composition and for mass fractionation using an exponential law. nih.gov The normalization is typically done using the ⁹⁹Ru/¹⁰¹Ru ratio. nih.govnih.gov
Recent refinements in NTIMS techniques have led to a more than twofold improvement in precision for some ruthenium isotope ratios compared to previous methods. nih.govnih.gov For example, repeat analyses of standard solutions have demonstrated an external reproducibility for ¹⁰⁰Ru/¹⁰¹Ru to ±6.4 ppm (2SD). nih.govnih.gov This level of precision allows for the resolution of isotopic differences of ≥13 ppm from a single measurement. nih.gov NTIMS has been successfully applied to analyze various terrestrial materials, such as chromitites and Os-Ir-Ru alloys, without introducing analytical bias from the chemical separation process. nih.gov
Table 2: Comparison of Ruthenium Isotope Measurement Techniques
| Feature | MC-ICP-MS | NTIMS |
|---|---|---|
| Ionization Source | Inductively Coupled Plasma | Thermal Ionization (Negative Mode) |
| Measured Species | Ru⁺ | RuO₃⁻ |
| Correction Method | ⁹⁸Ru–¹⁰¹Ru Double Spike | Internal normalization (e.g., ⁹⁹Ru/¹⁰¹Ru) |
| Precision (δ¹⁰²/⁹⁹Ru) | ±0.05‰ | High precision (ppm level) |
| Key Advantage | High sample throughput | High sensitivity for high ionization potential elements |
| Key Challenge | Isobaric interferences, plasma instability | Complex chemical preparation |
This table provides a comparative overview of the key features of MC-ICP-MS and NTIMS for ruthenium isotope analysis. rsc.orgnih.govrsc.orgnih.gov
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) for Ruthenium-99
Isotope Dilution Analysis for this compound Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate technique for quantifying the amount of an element in a sample. For ruthenium, Thermal Ionization-Isotope Dilution Mass Spectrometry (TI-IDMS) has been employed, particularly for samples with very low concentrations, such as spent nuclear fuel. asianpubs.org
The principle of IDMS involves adding a known amount of an enriched isotope (a "spike") of the element of interest to a sample. In the context of ruthenium, an isotope like ⁹⁶Ru can be used as the spike. asianpubs.org After the spike has thoroughly mixed and equilibrated with the natural ruthenium in the sample, the isotopic composition of the mixture is measured using a mass spectrometer. By measuring the altered isotopic ratios, the original concentration of ruthenium in the sample can be calculated with high precision and accuracy.
The double spike method used in MC-ICP-MS for high-precision isotope ratio measurements also allows for the determination of ruthenium concentrations, effectively combining isotope ratio analysis with quantification. rsc.orgusra.edu The addition of the ⁹⁸Ru–¹⁰¹Ru double spike before sample digestion enables the correction for any procedural-induced isotope fractionation, leading to accurate concentration data. rsc.orgrsc.org This is crucial for studies where both the isotopic composition and the elemental abundance are needed to interpret geochemical and cosmochemical processes. usra.edu
Geochemical and Cosmochemical Tracing with Stable Ruthenium Isotopes
The seven stable isotopes of ruthenium, including ⁹⁹Ru, are produced by different stellar nucleosynthetic processes (p-, s-, and r-processes). nih.govusra.edu This diversity in origin makes ruthenium isotopes powerful tracers for a wide range of geochemical and cosmochemical phenomena. rsc.org Isotopic variations in meteorites and their components provide insights into the heterogeneous distribution of presolar materials in the early solar system and the processes that shaped planetary bodies. rsc.orgrutgers.edu
Ruthenium isotopes in natural samples can exhibit both mass-dependent and mass-independent fractionation.
Mass-dependent fractionation refers to processes where isotopes are sorted based on their mass differences. Such fractionation can occur during physical and chemical processes like evaporation, condensation, and fractional crystallization. rsc.org For example, studies of magmatic iron meteorites, which are remnants of planetesimal cores, have revealed significant mass-dependent ruthenium isotope fractionation. This fractionation is attributed to the process of fractional crystallization of the metallic magma, which can lead to systematic isotopic differences between early and late-crystallized portions of the core. usra.edu
Mass-independent fractionation (MIF) , on the other hand, does not scale with mass. It can arise from specific chemical reactions or the heterogeneous distribution of nucleosynthetic products. rsc.org Chemically induced MIF has been observed in laboratory experiments involving ruthenium, potentially related to the nuclear field shift effect. rsc.org In cosmochemical contexts, MIF in ruthenium isotopes, particularly anomalies in certain isotopes, points to the incomplete mixing of materials from different stellar sources within the solar nebula. rsc.org For instance, anomalies in ⁹⁶Ru and ¹⁰⁰Ru in meteorites are often linked to deficits in s-process-derived material. christoph-burkhardt.org The study of these anomalies helps in deciphering the genetic heritage of planetary materials. usra.edu
The isotopic composition of ruthenium in meteorites provides a window into the stellar origins of the matter that formed our solar system and the subsequent mixing processes within the protoplanetary disk. nih.gov Different types of stars produce distinct isotopic signatures. The analysis of nucleosynthetic anomalies—deviations from the average solar system isotopic composition—in meteorites allows scientists to identify the contributions from various stellar environments, such as supernovae or asymptotic giant branch (AGB) stars. christoph-burkhardt.org
Ruthenium is particularly well-suited for these investigations due to its multiple isotopes originating from the s-process, r-process, and p-process. nih.gov For example, the correlation between molybdenum and ruthenium isotope anomalies in meteorites provides strong evidence for the heterogeneous distribution of s-process carrier grains in the solar nebula. nih.gov The study of these isotopic patterns in different classes of meteorites, including carbonaceous and non-carbonaceous chondrites, helps to trace the large-scale structure and evolution of the early solar nebula, suggesting that the inner and outer solar system were, for a time, isotopically distinct reservoirs. rutgers.edu These investigations are crucial for constraining models of solar nebula evolution and the formation of planetesimals and planets. christoph-burkhardt.org
Mass-Dependent and Mass-Independent Isotope Fractionation Studies
Methodologies for Resolving Isobaric Interferences on this compound (e.g., Technetium-99, Molybdenum-98)
Accurate determination of ⁹⁹Ru requires the implementation of sophisticated analytical strategies designed to either chemically separate the interfering species before analysis or to differentiate them during measurement. These methodologies often involve a combination of chemical chromatography, advanced mass spectrometry techniques, and mathematical corrections.
Chemical Separation and Chromatography
Chemical separation is a cornerstone for mitigating interferences. This approach involves selectively isolating Ruthenium from the sample matrix, thereby physically removing the interfering elements like Technetium and Molybdenum.
Extraction Chromatography: This technique is highly effective for separating Technetium from Ruthenium. Resins such as TEVA® (a quaternary ammonium (B1175870) salt-based resin) are widely used. akjournals.comeichrom.com In dilute nitric acid (HNO₃) or hydrochloric acid (HCl), Technetium as the pertechnetate (B1241340) ion (TcO₄⁻) is strongly retained by the resin, while Ruthenium is not. akjournals.comeichrom.com This allows for the efficient removal of ⁹⁹Tc interference prior to ⁹⁹Ru analysis. Research has demonstrated that TEVA resin can effectively separate Tc from Ru, with one study showing that Ruthenium is not retained by the resin and passes into the column waste solution. akjournals.comosti.gov
Ion Exchange Chromatography: Cation exchange chromatography is employed for the purification of Ruthenium from other elements, including Molybdenum. rsc.orgrsc.org One developed method involves passing samples through a cation exchange resin column followed by distillation of Ruthenium as volatile oxides to achieve a highly pure Ru fraction. rsc.orgrsc.org
Table 1: Performance of Chromatographic Resins in Separating Interferences
| Resin Type | Target Analyte | Interferent | Recovery/Removal Efficiency | Reference |
|---|---|---|---|---|
| TEVA Resin | ⁹⁹Tc | Ru | Ru is not absorbed from weak acid solutions. | akjournals.com |
| TEVA Resin | ⁹⁹Tc | Mo | >99% of Mo removed from soil samples. | researchgate.net |
| TK201 Resin | ⁹⁹Tc | Ru | Ru Recovery Rate: 0.37% (±0.02%) | nih.gov |
| TK201 Resin | ⁹⁹Tc | Mo | Mo Recovery Rate: 0.86% (±0.01%) | nih.gov |
| Cation Exchange | Ru | - | Results in very pure Ru cuts. | rsc.org |
Note: This table is interactive. You can sort and filter the data.
Advanced Mass Spectrometry Techniques
Modern mass spectrometers offer instrumental solutions to resolve interferences that may persist after chemical separation.
Collision/Reaction Cell (CRC) Technology: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) instruments equipped with a dynamic reaction cell (DRC) or collision cell are particularly effective against polyatomic interferences like ⁹⁸Mo¹H⁺. acs.orgitn.pt Within the cell, a reaction gas (such as oxygen or ammonia) is introduced. acs.org This gas selectively reacts with the interfering ions. For instance, Molybdenum ions can react with oxygen to form oxides, which are then easily separated by mass, while Ruthenium ions pass through the cell unreacted to the detector. acs.org This process effectively eliminates the ⁹⁸Mo¹H⁺ interference at the m/z 99 position.
High-Resolution ICP-MS (HR-ICP-MS): These instruments, also known as sector-field mass spectrometers, use magnetic sectors to achieve high mass resolution, which allows for the physical separation of ions with very slight mass differences. uiowa.eduthermofisher.com This capability can distinguish between the ⁹⁹Ru isotope (atomic mass ≈ 98.9059 u) and the polyatomic interferent ⁹⁸Mo¹H⁺ (combined mass ≈ 98.9132 u). While powerful, this method may suffer from reduced sensitivity compared to low-resolution modes. rsc.org
Double Spike Technique: For high-precision isotopic ratio measurements, the double spike method is considered a gold standard. researchgate.netresearchgate.net This technique involves adding a "spike," which is a mixture of two enriched isotopes of the element of interest (e.g., ⁹⁸Ru and ¹⁰¹Ru), to the sample before processing. rsc.orgrsc.orgfrontiersin.org By measuring the resulting distorted isotopic ratios, it is possible to precisely correct for any mass-dependent fractionation that occurs during chemical purification and instrumental analysis. A notable application is the ⁹⁸Ru–¹⁰¹Ru double spike method, which specifically uses the ⁹⁹Ru/¹⁰¹Ru and ¹⁰²Ru/⁹⁹Ru ratios for calculations, in part because ⁹⁹Ru and ¹⁰¹Ru are often free from the most common isobaric interferences that affect other Ruthenium isotopes. rsc.orgrsc.org
Mathematical Correction
After minimizing interferences through chemical and instrumental means, a final mathematical correction can be applied to the data. This method relies on measuring an interference-free isotope of the interfering element and using the known natural isotopic abundance to calculate and subtract its contribution from the signal at the target mass. For example, while ⁹⁹Ru interferes with ⁹⁹Tc, the interference can be corrected by measuring the stable ¹⁰¹Ru or ¹⁰²Ru isotope and using the natural ⁹⁹Ru/¹⁰¹Ru or ⁹⁹Ru/¹⁰²Ru ratio to determine the exact signal contribution of ⁹⁹Ru at m/z 99. rsc.orgnih.gov This principle can be applied to correct for interferences on ⁹⁹Ru from other elements with multiple stable isotopes.
Table 2: Common Interferences on the m/z 99 Channel and Resolution Methods
| Target Isotope | Interfering Species | Type of Interference | Primary Resolution Method(s) |
|---|---|---|---|
| ⁹⁹Ru | ⁹⁹Tc | Isobaric | Chemical Separation (e.g., TEVA Resin) |
| ⁹⁹Ru | ⁹⁸Mo¹H⁺ | Polyatomic | Collision/Reaction Cell (CRC/DRC) ICP-MS, High-Resolution (HR) ICP-MS |
Note: This table is interactive. You can sort and filter the data.
Synthetic Methodologies for Ruthenium 99 Enriched Compounds
Strategies for Isotopic Enrichment and Precursor Preparation
The production of compounds enriched with the stable isotope Ruthenium-99 (⁹⁹Ru) commences with the procurement of isotopically enriched ⁹⁹Ru, which is available commercially in forms such as metal powder or oxide. isotopes.govamericanelements.com The isotopic enrichment of ⁹⁹Ru typically ranges from 96-97 atom %. isotopes.gov Naturally, this compound has an abundance of 12.76 atom %. isotopes.gov One of the primary methods for isotopic enrichment is the electromagnetic method.
Once the enriched ⁹⁹Ru material is obtained, it must be converted into a suitable precursor for the synthesis of more complex molecules. A common starting material for many ruthenium-based syntheses is Ruthenium(III) chloride (RuCl₃). google.comwikipedia.org This can be achieved by reacting the ⁹⁹Ru metal with chlorine gas.
A key precursor for a wide range of organometallic ruthenium compounds is triruthenium dodecacarbonyl (Ru₃(CO)₁₂). google.com However, its synthesis often requires high temperatures and pressures. google.com An alternative and more accessible route involves the reaction of RuCl₃ with carbon monoxide to form a dimeric tricarbonyl complex, [RuCl₂(CO)₃]₂. google.com This intermediate can then be reacted with various ligands to generate a diverse array of ruthenium carbonyl complexes. google.com For instance, reacting [RuCl₂(CO)₃]₂ with a ligand can produce complexes of the general formula LₓM(CO)y. google.com
Another versatile precursor is tris(triphenylphosphine)ruthenium dichloride (RuCl₂(PPh₃)₃), which can be synthesized by heating solutions of ruthenium trichloride (B1173362) with triphenylphosphine. wikipedia.org This complex serves as a starting point for the preparation of numerous catalytically active compounds through ligand exchange reactions. mdpi.comresearchgate.net
For applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD), volatile and thermally stable precursors are essential. harvard.edursc.org Ruthenium amidinate complexes, such as bis(di-tert-butylacetamidinato)ruthenium(II) dicarbonyl, have been synthesized and shown to be effective for this purpose. harvard.edu The synthesis of such compounds often starts from precursors like mer-RuCl₃(Me₂S)₃ or [RuCl₂(CO)₃]₂. harvard.edu
The table below summarizes some common this compound precursors and their typical starting materials.
| Precursor Compound | Starting Material(s) | Synthetic Method Highlight |
| ⁹⁹RuCl₃ | ⁹⁹Ru metal, Cl₂ | Direct chlorination |
| [⁹⁹RuCl₂(CO)₃]₂ | ⁹⁹RuCl₃, CO | Reaction with carbon monoxide |
| ⁹⁹RuCl₂(PPh₃)₃ | ⁹⁹RuCl₃, PPh₃ | Reaction in alcohol solution |
| Bis(di-tert-butylacetamidinato)⁹⁹ruthenium(II) dicarbonyl | [⁹⁹RuCl₂(CO)₃]₂, di-tert-butylacetamidine | Ligand exchange reaction |
Green Chemistry Approaches in this compound Compound Synthesis (e.g., Mechanochemical Methods)
In recent years, green chemistry principles have been increasingly applied to the synthesis of ruthenium compounds, aiming to reduce waste, minimize solvent use, and improve energy efficiency. Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), has emerged as a powerful green tool in this context. mdpi.comresearchgate.net
A notable example is the solvent-free, manual grinding synthesis of ruthenium carboxylate complexes. mdpi.comresearchgate.net The well-known diacetate bis(triphenylphosphine)ruthenium(II) ([Ru(OAc)₂(PPh₃)₂]), a versatile precursor for various catalysts, has been successfully prepared via a mechanochemical route. mdpi.comresearchgate.net This method involves grinding the commercially available [RuCl₂(PPh₃)₃] with a metal acetate, such as sodium acetate. mdpi.com The reaction is significantly faster than conventional solution-based methods and eliminates the need for refluxing in solvents like t-BuOH. mdpi.com The efficiency of this mechanochemical synthesis can be influenced by factors such as the molar ratio of reactants and the grinding time. mdpi.com
Ball-milling is another mechanochemical technique that has been successfully employed for the synthesis of ruthenium complexes. For instance, ruthenium trisbipyridyl complexes, which can be challenging to prepare in solution due to long reaction times and moderate yields, have been synthesized in high yields in less than 3.5 hours using a ball mill. rsc.orgrsc.org This method has been shown to be more efficient in terms of both reaction time and yield compared to classical solution chemistry, and it avoids the use of high-boiling point solvents. rsc.org
The sustainability of these mechanochemical methods can be quantitatively assessed using green metrics like the E-factor (environmental factor), which focuses on the amount of waste produced per unit of product. mdpi.comresearchgate.net For the mechanochemical synthesis of [Ru(OAc)₂(PPh₃)₂], the E-factor was found to be slightly better than the conventional solvent-based method. mdpi.comresearchgate.net
The table below compares a conventional synthesis with a green mechanochemical approach for a representative ruthenium compound.
| Synthesis of [Ru(OAc)₂(PPh₃)₂] | Conventional Method | Mechanochemical Method |
| Starting Materials | [RuCl₂(PPh₃)₃], Sodium Acetate | [RuCl₂(PPh₃)₃], Sodium Acetate |
| Solvent | t-BuOH | None (Solvent-free) |
| Conditions | Reflux | Manual Grinding/Ball-milling at RT |
| Reaction Time | Longer | Shorter (e.g., 10-20 min grinding) |
| Green Aspect | Generates solvent waste | Reduces/eliminates solvent waste |
| Reference | mdpi.com | mdpi.comresearchgate.net |
Furthermore, research into the mechanochemical interaction between solid ruthenium and liquid gallium in a high-energy planetary ball mill has demonstrated the formation of intermetallic compounds like GaₓRuᵧ. researchgate.net This process highlights the potential of mechanochemistry to induce reactions between otherwise inert metals. researchgate.net
Synthesis of this compound Labeled Complexes for Spectroscopic Probes
This compound labeled complexes are valuable as spectroscopic probes, particularly in luminescence and electrochemiluminescence studies, due to the unique photophysical properties of ruthenium polypyridyl complexes. mdpi.comdcu.ie The synthesis of these probes involves covalently linking a ⁹⁹Ru-containing metal-ligand complex (MLC) to a molecule of interest, such as a lipid, polymer, or biomolecule. nih.govresearchgate.net
A common strategy involves synthesizing a functionalized ruthenium complex that can be subsequently coupled to the target molecule. For example, a tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) derivative containing a carboxylic acid group on one of the bipyridine ligands, such as [Ru(bpy)₂(dcbpy)]²⁺ (where dcbpy (B11939525) is 2,2'-bipyridine-4,4'-dicarboxylic acid), can be prepared. scnu.edu.cn This carboxylic acid functionality can then be activated, for instance with N-hydroxysuccinimide (NHS) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form an NHS ester. scnu.edu.cn This activated complex can then readily react with primary amines on proteins, oligonucleotides, or other molecules to form a stable amide bond. scnu.edu.cn
The synthesis of the initial ruthenium complex often starts with a precursor like cis-Ru(bpy)₂Cl₂, which is reacted with the functionalized ligand (e.g., dcbpy). scnu.edu.cn The resulting product can be isolated as a PF₆⁻ salt. scnu.edu.cn
Phospholipid analogues containing a ⁹⁹Ru-MLC have also been synthesized. nih.gov In one approach, a ruthenium complex is covalently bound to the amino group of phosphatidylethanolamine (B1630911) (PE). nih.gov These lipid probes display long luminescence decay times and polarized emission, making them suitable for studying membrane dynamics. nih.gov
The table below outlines a general synthetic scheme for a ⁹⁹Ru-labeled probe.
| Step | Description | Key Reagents |
| 1. Precursor Synthesis | Synthesis of a functionalized ⁹⁹Ru complex. | cis-⁹⁹Ru(bpy)₂Cl₂, 2,2'-bipyridine-4,4'-dicarboxylic acid |
| 2. Activation | Activation of the carboxylic acid group on the ⁹⁹Ru complex. | N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC) |
| 3. Coupling | Reaction of the activated ⁹⁹Ru complex with the target molecule (e.g., a protein with a lysine (B10760008) residue). | Activated ⁹⁹Ru complex, Target molecule with a primary amine |
The photophysical properties of these probes, such as their absorption and emission spectra, are crucial for their application. For instance, DPPG vesicles labeled with Ru-PE and Ru-PE₂ exhibit characteristic absorption and emission spectra that are sensitive to their environment. nih.gov The light-switch effect of complexes like [Ru(bpy)₂dppz]²⁺, where luminescence is enhanced upon binding to DNA, is a key feature exploited in probes for nucleic acids, including G-quadruplexes. mdpi.com
Directed Synthesis of Catalytically Active this compound Compounds
The directed synthesis of catalytically active this compound compounds focuses on creating specific molecular architectures to achieve high efficiency and selectivity in various chemical transformations, including hydrogenation, oxidation, and olefin metathesis. rsc.orgnih.govacs.orgresearchgate.netfrontiersin.org The synthesis typically starts from a readily available ⁹⁹Ru precursor, such as ⁹⁹RuCl₃ or Ru₃(CO)₁₂. acs.orgfrontiersin.org
For Transfer Hydrogenation: Ruthenium complexes are highly effective for transfer hydrogenation reactions. rsc.org Chiral diamine-derived ruthenium complexes, often used with a hydrogen source like a formic acid/triethylamine mixture, are employed for the asymmetric transfer hydrogenation of ketones and imines. rsc.org For example, the synthesis of N,O-chelate half-sandwich ruthenium complexes based on β-ketoamino ligands has yielded highly active catalysts for the hydrogenation of ketones and nitroarenes in aqueous media. researchgate.net
For Oxidation Catalysis: Ruthenium complexes are also potent oxidation catalysts. Trinuclear ruthenium carbonyl complexes bearing pyridine-alkoxide ligands have been synthesized by reacting Ru₃(CO)₁₂ with 6-bromopyridine alcohols. frontiersin.org These complexes have demonstrated catalytic activity in the oxidation of alcohols. frontiersin.org The synthesis involves a refluxing reaction in xylene, followed by chromatographic purification. frontiersin.org
For Olefin Metathesis: Ruthenium alkylidene complexes, famously known as Grubbs catalysts, have revolutionized olefin metathesis. arkat-usa.org The synthesis of these catalysts often involves the reaction of a precursor like RuCl₂(PPh₃)₃ with a diazo compound or the modification of existing Grubbs-type catalysts. arkat-usa.org For instance, N-heterocyclic carbene (NHC) ligated ruthenium complexes show high activity and stability. arkat-usa.org The synthesis of these NHC-ruthenium complexes can involve the reaction of an imidazolium (B1220033) salt (the NHC precursor) with a first-generation Grubbs catalyst or other ruthenium sources. mdpi.com In situ generation of catalytically active Ru(0) species from air-stable Ru(II) precursors like [Ru(acac)₂(η⁴-1,5-COD)] or [RuCl₂(η⁶-anisole)]₂ offers a practical approach for catalytic reactions like the cross-dimerization of dienes and alkenes. acs.org
The table below provides examples of catalytically active ruthenium compounds and their synthetic approaches.
| Catalytic Application | Example Compound Class | Synthetic Precursor(s) | Key Ligands/Reagents |
| Asymmetric Transfer Hydrogenation | Chiral diamine-derived Ru complexes | [RuCl₂(p-cymene)]₂ | Chiral diamines (e.g., TsDPEN) |
| Alcohol Oxidation | Trinuclear Ru carbonyl complexes | Ru₃(CO)₁₂ | Pyridine-alkoxide ligands |
| Olefin Metathesis | N-Heterocyclic Carbene (NHC) Ru complexes | Grubbs I catalyst, RuCl₂(PCy₃)₂(CHPh) | Imidazolium salts (NHC precursors) |
| Dehydrogenative Coupling | Ru₃(CO)₁₂/NHC-phosphine system | Ru₃(CO)₁₂ | NHC-phosphine-phosphine ligands |
The development of these catalysts often involves a systematic variation of ligands to fine-tune the steric and electronic properties of the metal center, thereby controlling the reactivity and selectivity of the catalytic process. researchgate.net
Applications of Ruthenium 99 in Advanced Materials Science Research
Characterization of Electronic and Magnetic Structures in Ruthenium-Containing Materials
Ruthenium-99 is instrumental in elucidating the intricate electronic and magnetic structures of materials. Spectroscopic methods relying on this isotope, such as ⁹⁹Ru Mössbauer spectroscopy and solid-state NMR, provide detailed information about the local atomic environment of ruthenium.
⁹⁹Ru Mössbauer spectroscopy is a key technique for investigating magnetic properties. For instance, in the ferromagnetic perovskite SrRuO₃, ⁹⁹Ru Mössbauer spectra revealed a hyperfine magnetic field of 352 kG at 4.2 K, which is consistent with data from neutron diffraction and supports the collective-electron magnetism model for this material. researchgate.net In contrast, the related compound CaRuO₃ shows only a single line in its spectrum, indicating the absence of long-range magnetic ordering down to 4.2 K. researchgate.net Studies on pyrochlore (B1171951) oxides like Y₂Ru₂O₇ have also utilized this technique, showing magnetic ordering at low temperatures with a significant hyperfine field. researchgate.net The electronic structure of individual ruthenium ions, which dictates the hyperfine parameters and magnetic moments, has been a subject of these investigations. researchgate.net In complex systems like Eu₂Ru₂O₇, ⁹⁹Ru Mössbauer data has helped to understand anomalous magnetic behaviors, such as spin-glass transitions, by probing the unusual electronic environment surrounding the Ru⁴⁺ cations. rsc.org
Solid-state ⁹⁹Ru Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a versatile tool for characterizing diamagnetic ruthenium compounds. Current time information in Denbighshire, GB.acs.org The sensitivity of the ⁹⁹Ru magnetic shielding tensor to subtle changes in the local structure allows for detailed analysis of Ru-ligand bonding. researchgate.netpnnl.gov For example, in studies of Ru₃(CO)₁₂, the magnetic shielding tensors for each of the three non-equivalent ruthenium nuclei were determined, providing insights into the electronic structure. Current time information in Denbighshire, GB.acs.org The feasibility of ⁹⁹Ru NMR is enhanced by the use of high magnetic fields, which helps to overcome challenges associated with the isotope's quadrupolar nature and low gyromagnetic ratio. pnnl.gov
Below is a table summarizing key ⁹⁹Ru hyperfine parameters obtained from Mössbauer spectroscopy studies on various ruthenium-containing materials.
| Compound | Temperature (K) | Hyperfine Field (kG) | Isomer Shift (mm/s) | Quadrupole Splitting (mm/s) |
| SrRuO₃ | 4.2 | 352 | - | - |
| CaRuO₃ | 4.2 | 0 | - | - |
| Y₂Ru₂O₇ | 4.2 | 126 | - | - |
| Eu₂Ru₂O₇ | 4.2 | 268 | -0.27 | 0.22 |
Note: Isomer shifts are relative to Ru metal. A hyphen (-) indicates data not specified in the cited sources.
Investigation of Hydrous Ruthenium Oxide and Aerogel Structures
Hydrous ruthenium oxide (RuO₂·xH₂O) and related aerogels are significant materials for applications such as supercapacitors and catalysis, owing to their high surface area and mixed electronic-protonic conductivity. acs.orgresearchgate.net While direct spectroscopic studies using ⁹⁹Ru are less common for these amorphous materials compared to crystalline compounds, understanding their structure is crucial and often involves complementary characterization techniques.
The structure of hydrous ruthenium oxides is complex and not fully understood due to its amorphous nature. acs.org It is considered a nanocomposite of rutile-like RuO₂ nanocrystals and structural water. capes.gov.br The degree of hydration and the local structure significantly influence the material's electrochemical properties, such as specific capacitance. capes.gov.br Techniques like X-ray absorption spectroscopy (EXAFS) have shown that the local environment of ruthenium in hydrous oxides consists of RuO₆ octahedra, but the long-range order found in crystalline RuO₂ is absent. acs.orgacs.org
Ruthenium-containing aerogels, which are highly porous solids, also benefit from detailed structural analysis. For example, the introduction of chromium into ruthenium oxide aerogels has been shown to increase surface area and alter the surface electronic structure, leading to enhanced catalytic activity for the oxygen evolution reaction. mdpi.com In another study, MWCNT/Ruthenium hydroxide (B78521) nanohybrid aerogels were synthesized and characterized. nih.gov While these studies primarily use techniques like XRD, XPS, and electron microscopy, the fundamental understanding of the ruthenium environment is key to interpreting the results. mdpi.comnih.gov The mixed electron-proton conductivity in some aerogels is attributed to the presence of a hydrous ruthenium oxide phase within the nanoscale mesoporous structure. acs.org
The table below details the structural characteristics of different forms of ruthenium oxide, highlighting the impact of hydration.
| Material | Crystallinity | Key Structural Features | Impact on Properties |
| Anhydrous RuO₂ | Crystalline (Rutile) | 3D network of RuO₆ octahedra | Low specific capacitance |
| RuO₂·0.29H₂O | Disordered Rutile-like | RuO₆ octahedra with limited 3D network | Intermediate specific capacitance |
| RuO₂·2.32H₂O | Amorphous | Disordered RuO₆ octahedra in chains, no 3D network | High specific capacitance |
Spectroscopic Probing of Ruthenium Catalyst Systems
Ruthenium-based catalysts are vital in a wide range of chemical reactions. Spectroscopic techniques utilizing ⁹⁹Ru, particularly Mössbauer spectroscopy, provide invaluable information on the state of the catalyst during reaction processes.
⁹⁹Ru Mössbauer spectroscopy has been employed to study bimetallic catalysts, such as ruthenium-tin (Ru-Sn) systems supported on carbon. acs.org In these catalysts, the technique helps to identify different tin species and their interaction with ruthenium. Although a clear identification of the catalytically active phase can be challenging, the close contact between the two metals is shown to be crucial for performance. acs.org The presence of tin was found to increase the Lamb-Mössbauer factor of the metallic ruthenium particles, indicating a strengthening of the particle attachment to the carbon support. acs.org
While ⁹⁹Ru Mössbauer spectroscopy is a direct probe, studies often use ⁵⁷Fe Mössbauer spectroscopy as an indirect probe in iron-ruthenium (Fe-Ru) catalysts. These studies show that ruthenium enhances the reducibility of iron and that the interactions between the metals and the support material (like alumina, silica, or titania) significantly influence the catalytic activity and selectivity for processes like carbon monoxide hydrogenation. rsc.orgrsc.org For instance, in titania-supported Fe-Ru catalysts, a mechanism involving electron transfer from iron to ruthenium has been proposed to explain observed oxidation state changes under reducing conditions. rsc.org
⁹⁹Ru NMR spectroscopy also serves as a powerful tool for probing ruthenium-containing catalytic systems. pnnl.gov It can be used to identify different isomers in mixtures of ruthenium complexes, which is crucial for understanding reaction mechanisms. acs.org For example, ⁹⁹Ru NMR has been used to study ruthenium(II) organometallic and coordination complexes, revealing correlations between the NMR chemical shift and the electronic properties of the ligands. acs.org
The following table summarizes findings from spectroscopic studies on various ruthenium catalyst systems.
| Catalyst System | Spectroscopic Technique | Key Findings |
| Ru-Sn/C | ⁹⁹Ru & ¹¹⁹Sn Mössbauer | Tin strengthens the attachment of Ru particles to the support. Close contact between Ru and Sn is decisive for catalytic activity. acs.org |
| Fe-Ru/Al₂O₃ | ⁵⁷Fe Mössbauer | Ruthenium enhances the reducibility of iron. Strong metal-support interactions influence activity and selectivity. rsc.org |
| Fe-Ru/TiO₂ | ⁵⁷Fe Mössbauer | Evidence of electron transfer from iron to ruthenium. Metal-support interactions are influenced by titania's surface area. rsc.org |
| Ru(II) polypyridyl complexes | ⁹⁹Ru NMR | Can identify and assign coordination isomers in mixtures. Chemical shift correlates with the complex's redox potential. acs.org |
Interfacial and Surface Chemistry Studies using this compound Probes
The behavior of molecules at interfaces is fundamental to many areas of materials science, including catalysis, sensing, and energy conversion. Ruthenium complexes, particularly those containing ⁹⁹Ru, can act as sensitive probes of their local environment, making them useful for studying interfacial and surface chemistry. ebsco.com
Amphiphilic ruthenium complexes have been synthesized and their behavior at the air-water interface studied using techniques like Langmuir-Blodgett troughs. nih.govacs.org These studies investigate how factors like alkyl chain length and the nature of counterions influence the surfactant properties of the ruthenium compounds. nih.govacs.org By measuring compression isotherms, researchers can determine parameters such as the area per molecule, which provides insight into the packing and orientation of the molecules at the interface. acs.org
In electrochemistry, ruthenium-containing redox probes are used to characterize the properties of electrode surfaces. For example, the redox behavior of hexaammineruthenium(III) chloride (Ru(NH₃)₆³⁺) has been used to investigate the interfacial properties of modified MXene (a class of 2D materials) electrodes. frontiersin.org Changes in the formal redox potential and electron transfer kinetics of the ruthenium probe provide information about the modified surface. frontiersin.org
Operando Atom Probe Tomography (APT) is an advanced technique that allows for the 3D visualization of a material's chemistry at the atomic scale. In a study aimed at developing an Operando Atom Probe, the field-assisted dissociation of nitrogen (N₂) on a ruthenium surface was investigated. pnnl.gov The ruthenium tip was characterized by detecting the various isotopes, including ⁹⁹Ru²⁺ and ⁹⁹Ru³⁺, allowing for the study of surface reactions at the nanoscale under an applied electric field. pnnl.gov This approach holds promise for understanding the fundamental steps of catalytic reactions on ruthenium surfaces.
Q & A
Basic Research Questions
Q. What are the primary nuclear decay pathways leading to the formation of Ruthenium-99, and how do these influence experimental design in radiochemistry studies?
- Answer : this compound (^99Ru) is primarily formed via β-decay of Technetium-99 (^99Tc), which itself originates from the decay of Molybdenum-99 (^99Mo) . This decay chain necessitates rigorous experimental controls to account for intermediate isotopes (e.g., ^99mTc’s 6-hour half-life) in kinetic studies. Researchers must design experiments with shielding for γ-radiation from ^99mTc and employ time-resolved separation techniques (e.g., liquid-liquid extraction) to isolate ^99Ru .
Q. How do the stable isotopic properties of this compound impact its quantification in mixed-element systems, and what analytical techniques are recommended?
- Answer : ^99Ru is a stable isotope (12.76% natural abundance) with a nuclear spin of 5/2+, making it detectable via nuclear magnetic resonance (NMR) . However, its quantification in complex matrices (e.g., nuclear waste) requires high-resolution inductively coupled plasma mass spectrometry (ICP-MS) to resolve isobaric overlaps (e.g., with ^99Tc). Calibration standards must account for isotopic dilution effects, and matrix-matched blanks are critical to minimize interference .
Q. What are the key isotopic interferences encountered when analyzing this compound via mass spectrometry, and how can these be methodologically resolved?
- Answer : Major interferences include ^99Tc (β-decay precursor) and ^98Mo^1H (hydride formation). To mitigate these:
- Use collision/reaction cell ICP-MS with helium or hydrogen gas to suppress polyatomic species.
- Employ chromatographic pre-separation (e.g., anion exchange resins) to isolate Ru from Tc and Mo .
- Validate results via isotopic ratio analysis (e.g., ^101Ru/^99Ru) to confirm purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound concentration data arising from isotopic interference or matrix effects in nuclear waste simulations?
- Answer : Contradictions often stem from incomplete separation of ^99Ru and ^99Tc or inhomogeneous sample matrices. Methodological solutions include:
- Isotopic correction : Subtract ^99Ru contributions from mass 99 signals using natural abundance ratios (e.g., ^101Ru/^99Ru = 1.34) .
- Matrix replication : Simulate waste matrices (e.g., bismuth phosphate solutions) to calibrate instrument responses .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outlier data points caused by unresolved interferences .
Q. What methodologies enable the differentiation of this compound from its metastable precursor Technetium-99m in dynamic nuclear systems?
- Answer : Differentiation relies on exploiting half-life disparities and decay signatures:
- Time-decay assays : Monitor γ-ray emissions (140 keV from ^99mTc) versus stable β-decay endpoints (^99Ru) over 24-hour cycles .
- Chemical speciation : Use solvent extraction (e.g., methyl ethyl ketone for TcO4⁻) followed by Ru-selective resins (e.g., thiourea-functionalized substrates) .
- Spectroscopic tagging : Label Ru with chelators (e.g., bipyridine complexes) for UV-Vis or XAS detection, bypassing Tc interference .
Q. How does the dual origin of this compound (natural occurrence vs. anthropogenic production) affect isotopic tracing accuracy in environmental studies?
- Answer : Natural ^99Ru (12.76% abundance) coexists with anthropogenic ^99Ru from nuclear fission (e.g., ^235U/^239Pu reactors), complicating source attribution. To address this:
- Isotopic fingerprinting : Measure minor Ru isotopes (e.g., ^100Ru, ^102Ru) to distinguish natural vs. fission-derived ratios .
- Temporal sampling : Track ^99Ru accumulation in sediments or biota against ^137Cs or ^90Sr decay timelines to correlate with nuclear events .
- Geochemical modeling : Incorporate Ru mobility data (e.g., solubility in phosphate-rich vs. silicate matrices) to predict migration pathways .
Methodological Notes
- Instrumentation : Prioritize high-resolution ICP-MS (HR-ICP-MS) over quadrupole systems for isotopic discrimination .
- Ethical Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
- Data Reporting : Follow IUPAC guidelines for significant figures and uncertainty margins in isotopic analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
